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Compound of Interest

Compound Name: Naproxen Etemesil

Cat. No.: B1676953

AN-HPLC-001
Introduction

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and
antipyretic properties.[1][2] It functions by inhibiting cyclooxygenase (COX) enzymes, which are
responsible for the synthesis of prostaglandins involved in pain and inflammation.[3][4]
Accurate and reliable quantification of Naproxen in pharmaceutical formulations is crucial for
ensuring product quality and therapeutic efficacy. This application note describes a simple,
precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC)
method with UV detection for the determination of Naproxen. The method is suitable for routine
quality control analysis of Naproxen in bulk drug and tablet dosage forms.

Experimental
Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this method. The
chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions for Naproxen Analysis
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Parameter Condition

HPLC System Isocratic HPLC with UV-Vis Detector

Column C18 (4.6 x 150 mm, 5 pm)

Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.0) (35:65
vIV)[5]

Flow Rate 1.0 mL/min[5]

Injection Volume 20 pL[5]

Detection Wavelength 254 nm[6][7]

Column Temperature Ambient

Run Time 10 minutes[5]

Materials and Reagents:

Naproxen reference standard

Acetonitrile (HPLC grade)

Potassium dihydrogen orthophosphate (AR grade)[5]

Sodium hydroxide (AR grade)

Milli-Q water or equivalent

Preparation of Solutions:

e Phosphate Buffer (pH 4.0): Dissolve 3.4 g of potassium dihydrogen orthophosphate in 1000
mL of HPLC grade water. Adjust the pH to 4.0 with sodium hydroxide solution. Filter the
buffer through a 0.45 pum membrane filter and degas.[5]

» Mobile Phase: Mix acetonitrile and phosphate buffer (pH 4.0) in a ratio of 35:65 (v/v). Degas
the mobile phase by sonication for 10 minutes.[5]
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o Standard Stock Solution (1000 pug/mL): Accurately weigh 100 mg of Naproxen reference
standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make
up the volume.

o Working Standard Solutions: Prepare a series of working standard solutions by diluting the
stock solution with the mobile phase to obtain concentrations in the range of 10-50 pg/mL.[2]

Sample Preparation (Tablets):

Weigh and finely powder not fewer than 20 tablets.

o Accurately weigh a portion of the powder equivalent to 100 mg of Naproxen and transfer it to
a 100 mL volumetric flask.

e Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete
dissolution of Naproxen.

e Make up the volume with the mobile phase and mix well.
« Filter the solution through a 0.45 pm syringe filter.

 Dilute the filtered solution with the mobile phase to obtain a final concentration within the
calibration range.

Method Validation Summary

The developed HPLC-UV method was validated according to ICH guidelines, and the key
validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for Naproxen Analysis
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Parameter Result

Linearity (ug/mL) 10 - 50[2]

Correlation Coefficient (r?) > 0.999[1][5]

Accuracy (% Recovery) 98.0% - 102.0%[5]
Precision (% RSD) < 2.0%[5]

Limit of Detection (LOD) 2.98 pg/mL[2]

Limit of Quantification (LOQ) 9.98 pg/mL[2]

Retention Time (min) Approximately 4.8 + 0.1[5]

Results and Discussion

The developed HPLC-UV method provides a good separation of Naproxen from common
excipients. The retention time for Naproxen was found to be approximately 4.8 minutes,
allowing for a rapid analysis.[5] The method demonstrated excellent linearity over the
concentration range of 10-50 ug/mL with a correlation coefficient greater than 0.999.[1][2][5]
The accuracy of the method was confirmed by recovery studies, with recovery values between
98.0% and 102.0%.[5] The precision of the method was established by low relative standard
deviation (%RSD) values, which were less than 2.0% for both intra-day and inter-day
variations.[5]

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantitative
determination of Naproxen in bulk and pharmaceutical dosage forms. The method is suitable
for routine quality control analysis in the pharmaceutical industry.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

e Preparation of Mobile Phase:
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o Prepare a phosphate buffer by dissolving 3.4 g of potassium dihydrogen orthophosphate
in 1000 mL of HPLC grade water and adjusting the pH to 4.0 with sodium hydroxide.[5]

o Filter the buffer through a 0.45 pum membrane filter.
o Mix the filtered phosphate buffer with acetonitrile in a 65:35 (v/v) ratio.

o Degas the final mobile phase solution by sonication for 10 minutes.[5]

Preparation of Standard Stock Solution (1000 pg/mL):

[¢]

Accurately weigh approximately 100 mg of Naproxen reference standard.

[¢]

Transfer the weighed standard into a 100 mL volumetric flask.

[e]

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

o

Allow the solution to cool to room temperature and then dilute to the mark with the mobile
phase.

Preparation of Working Standard Solutions (for Calibration Curve):

o Pipette appropriate volumes of the Standard Stock Solution into a series of 10 mL
volumetric flasks.

o Dilute to the mark with the mobile phase to achieve concentrations of 10, 20, 30, 40, and
50 pg/mL.

Preparation of Sample Solution (from Tablets):

o

Weigh 20 tablets and calculate the average weight.

[e]

Grind the tablets into a fine, uniform powder.

o

Accurately weigh a quantity of the powder equivalent to 100 mg of Naproxen and transfer
it to a 100 mL volumetric flask.

o

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
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o Dilute to the mark with the mobile phase and mix thoroughly.
o Filter the solution through a 0.45 um syringe filter, discarding the first few mL of the filtrate.

o Pipette an appropriate volume of the filtered solution into a volumetric flask and dilute with
the mobile phase to obtain a theoretical concentration of 30 pg/mL.

Protocol 2: HPLC System Operation and Analysis

o System Startup and Equilibration:

[e]

Turn on the HPLC system components (pump, detector, and autosampler).

(¢]

Purge the pump with the mobile phase to remove any air bubbles.

[¢]

Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for
at least 30 minutes to ensure proper equilibration.

[¢]

Monitor the baseline on the detector output to ensure it is stable.
e Sequence Setup:
o Create a sequence in the chromatography software.

o Include injections of a blank (mobile phase), the working standard solutions in increasing
order of concentration, and the prepared sample solutions.

o Itis recommended to inject each standard and sample in duplicate or triplicate.
e Analysis:
o Start the analysis sequence.

o After the run is complete, process the chromatograms to determine the peak areas and
retention times for Naproxen.

o Data Processing and Calculation:
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o Calibration Curve: Plot a graph of the peak area of the standard solutions versus their
known concentrations. Perform a linear regression analysis to obtain the equation of the
line (y = mx + c¢) and the correlation coefficient (r2).

o Quantification of Naproxen in the Sample: Use the peak area of the Naproxen peak in the
sample chromatogram and the calibration curve equation to calculate the concentration of
Naproxen in the sample solution.

o Calculate the amount of Naproxen in the tablet: Amount (mg/tablet) = (C x D x A) / W
Where: C = Concentration of Naproxen in the sample solution (ug/mL) from the calibration
curve D = Dilution factor A = Average tablet weight (mg) W = Weight of tablet powder
taken for analysis (mg)
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Caption: HPLC analysis workflow for Naproxen quantification.
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Caption: Relationship between method development, validation, and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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